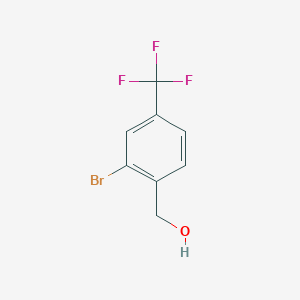

2-Bromo-4-(trifluoromethyl)benzyl alcohol

説明

Synthesis Analysis

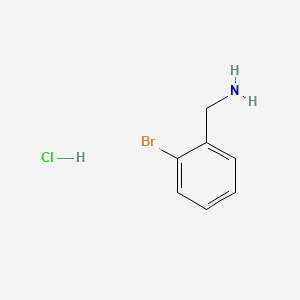

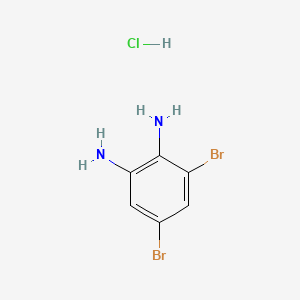

The synthesis of related brominated and trifluoromethylated compounds has been explored in several studies. For instance, a natural product with a similar brominated benzyl structure was synthesized from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . Another study demonstrated the oxidative rearrangement of benzyl alcohols with difluoro(aryl)-λ3-bromane to form aryl fluoromethyl ethers . Additionally, o-Bromobenzyl alcohol was used as an annulating reagent for the synthesis of polycyclic aromatic hydrocarbons through a palladium-catalyzed cascade reaction . These methodologies could potentially be adapted for the synthesis of 2-Bromo-4-(trifluoromethyl)benzyl alcohol.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-4-(trifluoromethyl)benzyl alcohol has been studied using various techniques. For example, the X-ray crystal structure of a brominated hydrazone Schiff base compound was determined, revealing its crystallization in the monoclinic system with space group P21/c . Although the exact structure of 2-Bromo-4-(trifluoromethyl)benzyl alcohol is not provided, insights into its molecular geometry and intermolecular interactions could be inferred from related compounds.

Chemical Reactions Analysis

The chemical reactivity of brominated and trifluoromethylated compounds has been the subject of research. Arynes generated from brominated trifluoromethoxybenzenes were trapped with furan in a [4+2] cycloaddition, followed by various transformations . Similarly, 2-Bromo-4-(trifluoromethyl)benzyl alcohol may undergo nucleophilic substitution reactions due to the presence of the bromine atom, as well as electrophilic aromatic substitution facilitated by the electron-withdrawing trifluoromethyl group.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Bromo-4-(trifluoromethyl)benzyl alcohol are not directly reported, related compounds provide some context. The presence of the trifluoromethyl group is known to influence the acidity of adjacent hydrogens, increase thermal stability, and affect the compound's lipophilicity . The bromine atom can make the compound more reactive towards nucleophilic substitution reactions. The vibrational spectroscopy and DFT calculations of a brominated hydrazone compound provide insights into the vibrational modes and electronic properties that could be relevant to 2-Bromo-4-(trifluoromethyl)benzyl alcohol .

科学的研究の応用

Photocatalytic Decomposition

The study of heterogeneous photocatalytic decomposition of halosubstituted benzyl alcohols, including compounds like 2-Bromo-4-(trifluoromethyl)benzyl alcohol, on semiconductor particles such as TiO2 and ZnO in aqueous media has been explored. This research found that the photodegradation rate varies with different halosubstituted benzyl alcohols, highlighting the potential for environmental applications in pollutant degradation or water purification (Wissiak, Šket, & Vrtacnik, 2000).

Polymer Synthesis

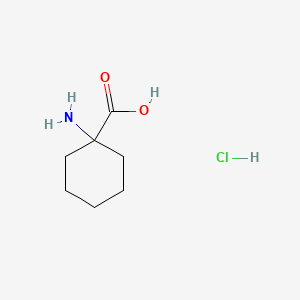

2-Bromo-4-(trifluoromethyl)benzyl alcohol plays a role in the synthesis of polymers with controlled molecular architecture. It is used in the convergent growth approach to create topological macromolecules based on dendritic fragments, allowing for precise control over the periphery and internal structure of the molecule (Hawker & Fréchet, 1990).

Organic Synthesis

The compound is significant in organic synthesis, such as the trifluoromethylation of allylic or benzylic alcohols. It acts as a reagent in various organic transformations, exemplifying its versatility in synthetic chemistry (Han et al., 2019).

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol and its derivatives, including 2-Bromo-4-(trifluoromethyl)benzyl alcohol, to corresponding aldehydes using TiO2 under oxygen atmosphere and light irradiation has been investigated. This study provides insights into the reaction mechanisms and the properties of the surface complex formed during the photocatalytic process (Higashimoto et al., 2009).

Catalysis and Organic Reactions

2-Bromo-4-(trifluoromethyl)benzyl alcohol is involved in various catalytic and organic reactions. For example, its derivatives are used in carbene-catalyzed reductive coupling processes and radical reactions, demonstrating its utility in the creation of complex organic molecules (Li et al., 2016).

Safety and Hazards

2-Bromo-4-(trifluoromethyl)benzyl alcohol is considered hazardous. It can cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

作用機序

Target of Action

It is commonly used as a starting material in organic synthesis , suggesting that its targets could be various, depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 2-Bromo-4-(trifluoromethyl)benzyl alcohol is largely dependent on the specific reactions it is used in. For instance, it is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

Its physical properties such as its molecular weight (25503), density (1667±006 g/cm3), melting point (60-61°C), and boiling point (2491±350 °C) can provide some insights into its potential pharmacokinetic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-(trifluoromethyl)benzyl alcohol. For instance, it is recommended to be stored at 2-8°C in a sealed, dry, and well-ventilated place . It is also soluble in organic solvents like ethanol, ether, and chloroform, but insoluble in water .

特性

IUPAC Name |

[2-bromo-4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWNLTSBVALPBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381370 | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(trifluoromethyl)benzyl alcohol | |

CAS RN |

497959-33-8 | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497959-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

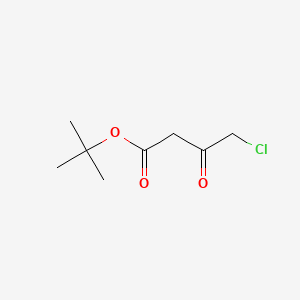

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

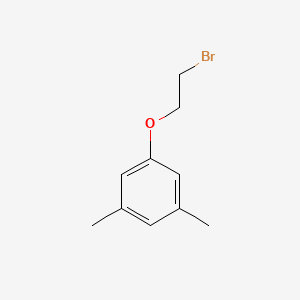

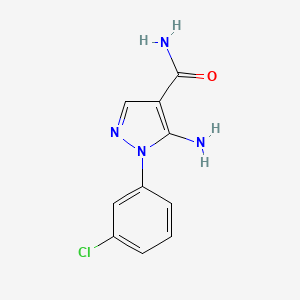

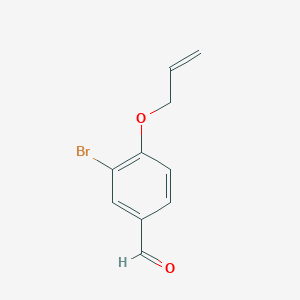

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)

![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)